molecular formula C13H14N2O5S B7581098 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid

4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid

Cat. No. B7581098
M. Wt: 310.33 g/mol
InChI Key: KHRCSBUWVGJULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as SMCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SMCC is a sulfonamide-containing compound that has been shown to have potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood. However, it has been proposed that 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid inhibits the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and pain.
Biochemical and Physiological Effects:
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to reduce inflammation and pain in animal models. In addition, 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its high purity and stability. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a white solid that can be easily synthesized and purified. However, one of the limitations of using 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its low solubility in water. This can make it difficult to dissolve 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in aqueous solutions.

Future Directions

There are several future directions for the research on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One of the areas of interest is the development of new drugs based on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid for the treatment of cancer, inflammation, and pain. Another area of interest is the study of the mechanism of action of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its interaction with various enzymes and proteins. In addition, the development of new synthetic methods for the preparation of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its derivatives is an area of active research.
In conclusion, 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a sulfonamide-containing compound that has gained significant attention in scientific research due to its potential therapeutic effects. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have antitumor, anti-inflammatory, and analgesic properties. The synthesis of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-(5-cyano-2-methylphenyl)sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has various biochemical and physiological effects and has been used in the development of new drugs for the treatment of cancer, inflammation, and pain. The future directions for the research on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid include the development of new drugs, the study of the mechanism of action, and the development of new synthetic methods.

Synthesis Methods

The synthesis of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-(5-cyano-2-methylphenyl)sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The reaction proceeds under mild conditions and yields a white solid product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been widely used in scientific research due to its potential therapeutic effects. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been used in the development of new drugs for the treatment of cancer, inflammation, and pain.

properties

IUPAC Name

4-(5-cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-2-3-10(7-14)6-12(9)21(18,19)15-4-5-20-8-11(15)13(16)17/h2-3,6,11H,4-5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRCSBUWVGJULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)N2CCOCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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